1-Methyl-5-(pyridin-2-yl)pyrrolidin-2-one
Overview
Description
“1-Methyl-5-(pyridin-2-yl)pyrrolidin-2-one” is a compound that contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . The pyrrolidine ring is a common feature in many bioactive molecules and is often used in medicinal chemistry .
Synthesis Analysis
The synthesis of compounds with a pyrrolidine ring can be achieved through two main strategies: ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . The specific synthesis process for “1-Methyl-5-(pyridin-2-yl)pyrrolidin-2-one” is not detailed in the available literature.Molecular Structure Analysis
The molecular structure of “1-Methyl-5-(pyridin-2-yl)pyrrolidin-2-one” includes a pyrrolidine ring, which contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3 hybridization . The non-planarity of the ring also provides increased three-dimensional coverage .Scientific Research Applications
Drug Discovery
The pyrrolidine ring, which is a part of the “1-Methyl-5-(pyridin-2-yl)pyrrolidin-2-one” structure, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The pyrrolidine ring and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol, have been reported in the literature from 2015 to date .
Treatment of Autoimmune Diseases
Pyrrolidine derivatives have been used as inverse agonists of the retinoic acid-related orphan receptor γ (RORγt), a splice variant of the nuclear hormone receptor subfamily RORγ involved in autoimmune diseases .
Anti-inflammatory Applications
Certain pyrrolidine derivatives have shown potential as anti-inflammatory agents. For example, the compound 106, characterized by a 1-(3-chlorophenyl)-3-methyl-2-pyrazolin-5-one moiety, has an IC50 value of 1 µM .
Synthesis of Polycyclic Molecules
The transformation of DA cyclopropanes to 1,5-substituted pyrrolidones can be implemented as a one-pot process via a Lewis acid-initiated, three-membered ring opening with anilines, benzylamines, and other primary amines, followed by lactamization . This process can lead to the synthesis of polycyclic molecules such as benz[g]indolizidine derivatives .
Antimicrobial Potential
Some indole derivatives, which share a similar heterocyclic structure with “1-Methyl-5-(pyridin-2-yl)pyrrolidin-2-one”, have shown good antimicrobial potential .
Antiviral Activity
Indole derivatives have been reported to possess antiviral activity. For example, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents .
Mechanism of Action
Target of Action
Compounds with a pyrrolidine ring, like this one, are widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Mode of Action
It’s known that the pyrrolidine ring contributes to the stereochemistry of the molecule and increases three-dimensional (3d) coverage due to the non-planarity of the ring . This phenomenon, known as “pseudorotation”, could potentially influence the compound’s interaction with its targets.
Biochemical Pathways
Compounds with a pyrrolidine ring are known to influence various biological activities .
Pharmacokinetics
It’s known that the compound’s molecular weight is 17622 , which could potentially influence its bioavailability.
Result of Action
Compounds with a pyrrolidine ring are known to have various biological profiles .
properties
IUPAC Name |
1-methyl-5-pyridin-2-ylpyrrolidin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O/c1-12-9(5-6-10(12)13)8-4-2-3-7-11-8/h2-4,7,9H,5-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCWXBYVNZTVRNA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(CCC1=O)C2=CC=CC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00274300 | |
Record name | (+/-)-ortho-Cotinine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00274300 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methyl-5-(pyridin-2-yl)pyrrolidin-2-one | |
CAS RN |
147732-31-8 | |
Record name | (+/-)-ortho-Cotinine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00274300 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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